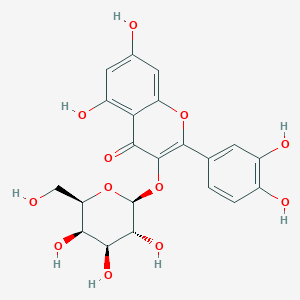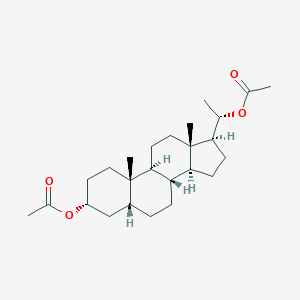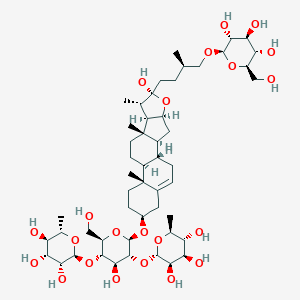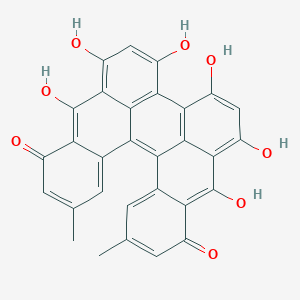
金丝桃苷
科学研究应用
金丝桃苷具有广泛的科学研究应用:
化学: 金丝桃苷用作分析化学中的参考化合物,用于鉴定和定量植物提取物中的黄酮类化合物。
生物学: 它被研究用于其在细胞过程中的作用,包括凋亡、细胞周期调节和信号转导。
作用机制
金丝桃苷通过多种分子靶点和途径发挥作用:
抗氧化活性: 它清除自由基并上调抗氧化酶,从而减少氧化应激。
生化分析
Biochemical Properties
Hyperoside is an important natural product and belongs to flavonol glycosides . The oxygen atom at position 3 of quercetin is combined with a sugar group via a β-glucosidic bond
Cellular Effects
Hyperoside has been shown to have a variety of effects on cells. For instance, it has been found to suppress the proliferation of bladder cancer cells in vitro and in vivo . Moreover, hyperoside can induce cell cycle arrest and cause apoptosis of a few bladder cancer cells . In another study, hyperoside was found to protect against oxidative stress-mediated photoreceptor degeneration .
Molecular Mechanism
The molecular mechanism of hyperoside is complex and involves multiple signaling pathways. For example, it has been shown to induce the overexpression of EGFR, Ras, and Fas proteins, which affects a variety of synergistic and antagonistic downstream signaling pathways, including MAPKs and Akt . These interactions contribute to its anticancer effects in bladder cancer cells .
Temporal Effects in Laboratory Settings
The effects of hyperoside over time in laboratory settings are still being studied. It has been shown that hyperoside can protect against photooxidative stress-induced photoreceptor morphological, functional, and ultrastructural degeneration .
Dosage Effects in Animal Models
The effects of hyperoside at different dosages in animal models are still being explored. It has been shown to inhibit the proliferation of bladder cancer cells in animal models .
Metabolic Pathways
The metabolic pathways that hyperoside is involved in are still being studied. It has been suggested that hyperoside exerts its anti-cancer and organ-protective functions through the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor E2-related factor 2 (Nrf2)/haem oxygenase-1 (HO-1) pathways .
Subcellular Localization
The subcellular localization of hyperoside and its effects on activity or function are still being studied. It has been suggested that hyperoside may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 金丝桃苷可以通过一系列化学反应从芸香苷合成,包括苯甲酰化、水解、糖苷缩合和脱保护 . 合成路线涉及羟基的保护、选择性糖基化,以及随后的脱保护以生成金丝桃苷。
工业生产方法: 金丝桃苷的工业生产通常涉及从植物来源提取。提取过程包括溶剂提取、纯化和结晶。 先进的技术,如静止细胞发酵和循环利用,已被用于提高金丝桃苷的产量 .
化学反应分析
反应类型: 金丝桃苷会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 金丝桃苷可以使用过氧化氢或高锰酸钾等试剂在酸性或碱性条件下进行氧化。
还原: 金丝桃苷的还原可以使用硼氢化钠等还原剂来实现。
取代: 取代反应涉及金丝桃苷中官能团的替换,通常在受控条件下使用亲核试剂或亲电试剂。
相似化合物的比较
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSQVDMCBVZWGM-DTGCRPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028789 | |
| Record name | Quercetin 3-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quercetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
482-36-0 | |
| Record name | Hyperoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyperoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin 3-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPEROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O1CR18L82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quercetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 - 233 °C | |
| Record name | Quercetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of hyperoside?
A1: Hyperoside has been shown to interact with a variety of molecular targets, contributing to its pleiotropic effects. These include:
- Enzymes: Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOXs) [, ], cyclooxygenases (COXs) [], and various cytochrome P450 enzymes [].
- Signaling pathways: Nrf2/HO-1 [, , ], Wnt/β-catenin [], SIRT1/NF-κB [], JNK/Keap1 [], PI3K/Akt [], and ROS-ERK [].
- Receptors: High-affinity β2-adrenergic receptors [].
Q2: How does hyperoside modulate oxidative stress?
A2: Hyperoside demonstrates potent antioxidant activity through several mechanisms:
- Direct ROS scavenging: Hyperoside can directly neutralize reactive oxygen species (ROS) [, ].
- Enhancing antioxidant enzyme activity: It upregulates the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [, , , ].
- Activating the Nrf2 pathway: Hyperoside activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) [, , ].
Q3: How does hyperoside influence apoptosis?
A3: Hyperoside has been shown to both induce and inhibit apoptosis depending on the cell type and context.
- Induction of apoptosis: In cancer cells, hyperoside can induce apoptosis via both the death receptor and mitochondria-mediated pathways. This involves modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP) [].
- Inhibition of apoptosis: In normal cells exposed to injury, hyperoside can protect against apoptosis by reducing oxidative stress, activating pro-survival pathways like PI3K/Akt, and inhibiting inflammatory signaling [, , ].
Q4: How does hyperoside impact inflammation?
A4: Hyperoside exerts anti-inflammatory effects through several mechanisms:
- Inhibiting NF-κB signaling: It suppresses the activation of NF-κB, a key transcription factor involved in inflammation, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α [, , , , ].
- Modulating TLR4 signaling: Hyperoside can interfere with the TLR4/Myd88/NF-κB signaling pathway, further contributing to its anti-inflammatory effects [].
Q5: What is the role of hyperoside in mitochondrial function?
A5: Hyperoside has been shown to protect against mitochondrial dysfunction induced by various insults.
- Preserving mitochondrial membrane potential: It prevents the loss of mitochondrial membrane potential, a key indicator of mitochondrial health [, ].
- Inhibiting mitochondrial fission: Hyperoside can suppress excessive mitochondrial fission, a process often associated with cellular damage and apoptosis [].
Q6: What is the molecular formula and weight of hyperoside?
A6: The molecular formula of hyperoside is C21H20O12, and its molecular weight is 464.38 g/mol.
Q7: What are the key spectroscopic characteristics of hyperoside?
A7: Hyperoside can be characterized using various spectroscopic techniques:
Q8: What is known about the stability of hyperoside?
A8: Hyperoside's stability is influenced by various factors, including temperature, pH, and light exposure. It has shown good stability during analytical procedures [, ].
Q9: Does hyperoside possess any known catalytic properties?
A9: While hyperoside is not typically considered a catalyst, its interactions with certain enzymes, such as cytochrome P450 enzymes, might influence their catalytic activity []. Further research is needed to explore any potential catalytic properties of hyperoside itself.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of hyperoside?
A10:
- Absorption: Hyperoside exhibits pH-dependent absorption in the intestines [].
- Distribution: It distributes widely in the body, as evidenced by its detection in various tissues, including the plasma, urine, and feces [].
- Metabolism: Hyperoside undergoes extensive metabolism, primarily via methylation, sulfation, and glucuronidation [, ].
- Excretion: It is mainly excreted in the urine as metabolites [, ].
Q11: What in vitro models have been used to study the effects of hyperoside?
A11: Various cell lines have been used to investigate the effects of hyperoside:
- Cancer cells: HT-29 colon cancer cells [], SW579 thyroid squamous cell carcinoma cells [], MCF-7 and 4T1 breast cancer cells [], and bladder cancer cells [].
- Other cell types: H9c2 rat cardiomyoblasts [], Caco-2 human intestinal epithelial cells [], HK-2 human proximal tubular cells [], HT22 hippocampal neuronal cells [], primary human melanocytes [], GC-2 mouse spermatocytes [], and 3T3-L1 pre-adipocytes [].
Q12: What in vivo models have been used to study the effects of hyperoside?
A12: Several animal models have been employed to investigate the effects of hyperoside:
- Rodent models: Mouse models of diabetic nephropathy [], periodontitis [], cerebral ischemia-reperfusion injury [], carbon tetrachloride-induced liver fibrosis [], and cyclophosphamide-induced oligoasthenozoospermia [].
- Other animal models: Rat models of doxorubicin-induced cardiotoxicity [] and beagle dog models for pharmacokinetic studies [, ].
Q13: What analytical methods are commonly used to study hyperoside?
A13: Several techniques are employed for the analysis of hyperoside:
- High-Performance Liquid Chromatography (HPLC): Commonly used for separation, identification, and quantification of hyperoside in various matrices [, , , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the detection and quantification of hyperoside and its metabolites [, , ].
- Thin-Layer Chromatography (TLC): A rapid and cost-effective method for the qualitative analysis of hyperoside [].
- Spectroscopic techniques: UV-Vis, IR, and NMR are valuable for structural characterization and quantification [, ].
- Electrochemical sensors: Molecularly imprinted electrochemical sensors have been developed for highly selective recognition and detection of trace hyperoside [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















